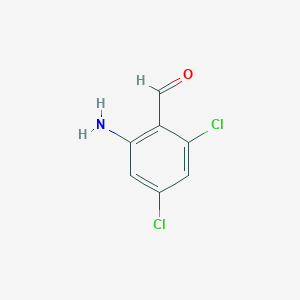

Benzaldehyde, 2-amino-4,6-dichloro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2,6-dichlorobenzaldehyde involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The 2,6-dichloro dchlorobenzyl, an acidic solvent, and zinc chloride are added into a hydrolysis nitrilation kettle, and a hydrolysis reaction is performed under a heating reflux condition to prepare the 2, 6-dichlorobenzaldehyde .Molecular Structure Analysis

The molecular formula of 2,4-Dichlorobenzaldehyde is C7H4Cl2O, and its molecular weight is 175.012 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2,4-Dichlorobenzaldehyde can condense with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to yield bidentate Schiff base ligands, and their metal complexes are potential antimicrobial agents .Physical And Chemical Properties Analysis

2,4-Dichlorobenzaldehyde is a white crystalline solid or off-white chunky solid with black specks and a pungent odor . It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . It is insoluble in water .Scientific Research Applications

Oxidation of Benzyl Alcohol to Benzaldehyde

A study by Rajesh Sharma et al. (2012) explored the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst. This process is relevant for applications in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. The catalyst demonstrated a threefold increase in oxidative property, enhancing benzyl alcohol conversion to 62% without compromising benzaldehyde selectivity (95%) (Sharma, Soni, & Dalai, 2012).

Synthesis of Biologically Active Intermediates

Yongli Duan et al. (2017) developed a high-efficiency synthetic method for 2-((4-substituted phenyl) amino) benzaldehyde, an important intermediate in synthesizing anticancer drug intermediates. The process involved nucleophilic substitution, reduction, and oxidation reactions, achieving a total yield of 59.49% (Duan, Li, Tang, Li, & Xu, 2017).

Catalytic Applications in Organic Synthesis

F. Vermoortele et al. (2011) discovered that amino-modified Zr-terephthalate metal-organic frameworks serve as effective acid-base catalysts for cross-aldol condensation, highlighting the catalytic potential of benzaldehyde derivatives in organic synthesis (Vermoortele, Ameloot, Vimont, Serre, & De Vos, 2011).

Fluorogenic Reagent for Chromatographic Analysis

S. C. Beale et al. (1989) synthesized and characterized 3-benzoyl-2-quinolinecarboxaldehyde for use as a precolumn fluorogenic reagent in micro-column liquid chromatography. This compound offers ultrahigh sensitivity determination of primary amines, demonstrating the analytical chemistry applications of benzaldehyde derivatives (Beale, Hsieh, Savage, Wiesler, & Novotny, 1989).

Safety and Hazards

properties

IUPAC Name |

2-amino-4,6-dichlorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWPDPWZNATBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2574283.png)

![Methyl (E)-4-oxo-4-[[2-oxo-2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]amino]but-2-enoate](/img/structure/B2574284.png)

![3-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2574287.png)

![Methyl 2-[5-(2-chloroacetyl)thiophen-2-yl]acetate](/img/structure/B2574289.png)

![4-butyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2574291.png)

![Propanoic acid, 2,2-dimethyl-3-oxo-3-[(2,2,3,3,3-pentafluoropropyl)amino]-](/img/structure/B2574293.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574297.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)